FGFR Inhibitor Series: Quantified Potency Gains from 7-Azaindole Scaffold Optimization
In a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as FGFR inhibitors, compound 4h—which incorporates the 7-azaindole core directly accessible from 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde via deprotection and subsequent functionalization—exhibited potent FGFR1, FGFR2, and FGFR3 inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM respectively, while maintaining a markedly higher IC50 of 712 nM against FGFR4 [1]. This 101.7-fold selectivity for FGFR1 over FGFR4, and 28.5-fold selectivity for FGFR2 over FGFR4, demonstrates that the 7-azaindole scaffold can be tuned for isoform-selective inhibition, a feature not universally observed across all azaindole regioisomers. By comparison, the parent 7-azaindole (unsubstituted 1H-pyrrolo[2,3-b]pyridine) shows negligible FGFR inhibition at concentrations up to 10 µM in the same assay format, confirming that the synthetic elaboration enabled by the 1-carbaldehyde building block is essential for achieving low nanomolar potency [2].
| Evidence Dimension | FGFR isoform inhibitory activity |
|---|---|
| Target Compound Data | IC50 (FGFR1) = 7 nM; IC50 (FGFR2) = 9 nM; IC50 (FGFR3) = 25 nM; IC50 (FGFR4) = 712 nM (Compound 4h, a derivative synthesized from 7-azaindole core) |
| Comparator Or Baseline | Parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine): IC50 > 10,000 nM against FGFR1–4 |
| Quantified Difference | >1,428-fold improvement in FGFR1 potency; 101.7-fold selectivity for FGFR1 over FGFR4 |
| Conditions | In vitro kinase inhibition assay; 10-dose IC50 mode with 3-fold serial dilutions starting at 100 µM; recombinant FGFR1–4 kinase domains |
Why This Matters
This data quantifies that the 7-azaindole scaffold is not inherently active but requires precise functionalization to unlock nanomolar potency and isoform selectivity, justifying the use of this specific building block for FGFR-targeted drug discovery.
- [1] Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. (Table 2, Compound 4h). View Source
- [2] Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. (Supplementary Information, Control experiments). View Source
